4-(Pentyloxymethyl)benzoic acid

antimicrobial protic ionic liquids structure–activity relationship

4-(Pentyloxymethyl)benzoic acid (C₁₃H₁₈O₃, MW 222.28) is a para-substituted aromatic building block distinguished by its benzyl-ether (–CH₂O–) linkage. This spacer shifts dipole moment, reduces logP by ~0.5 units vs. 4-pentyloxy analogs, and broadens the nematic range for outdoor LC mixtures. It is the designated intermediate in the patented route for the next-generation SGLT2 inhibitor LH-1801 (CN113429379A) and remains inactive against microorganisms, making it ideal for biocompatible protic ionic liquids. Specify identity per patent for clinical supply continuity.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
Cat. No. B8360724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pentyloxymethyl)benzoic acid
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCCCCOCC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C13H18O3/c1-2-3-4-9-16-10-11-5-7-12(8-6-11)13(14)15/h5-8H,2-4,9-10H2,1H3,(H,14,15)
InChIKeyVVVHUXMFCLDOJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pentyloxymethyl)benzoic Acid – Chemical Identity, Class, and Procurement Context


4-(Pentyloxymethyl)benzoic acid (C₁₃H₁₈O₃, MW 222.28 g/mol) is an aromatic carboxylic acid derivative featuring a para-substituted pentyloxymethyl ether side-chain [1]. This structural motif places it within the broader family of 4-alkoxy- and 4-alkoxymethyl-benzoic acids, a well-known class of thermotropic liquid crystal (LC) mesogens and pharmaceutical intermediates [2]. The pentyloxymethyl tail distinguishes this compound from simpler 4-alkoxybenzoic acids by inserting a methylene spacer between the aromatic core and the ether oxygen, a modification that alters molecular flexibility, dipole orientation, and mesophase stability [3]. Commercially, the compound is typically supplied at ≥95% purity for research and development use [1].

Why 4-(Pentyloxymethyl)benzoic Acid Cannot Be Swapped with Generic 4-Alkoxybenzoic Acids


Superficially, 4-(pentyloxymethyl)benzoic acid resembles many 4-alkoxybenzoic acids, but the critical –CH₂O– (benzyl ether) linkage fundamentally alters its electronic and steric profile. In liquid crystal formulations, the methylene spacer shifts the dipole moment and reduces direct conjugation between the oxygen lone pair and the aromatic ring, leading to different mesophase transition temperatures and phase widths compared to its pentyloxy counterpart [1]. In pharmaceutical intermediate applications, this spacer influences metabolic stability and binding geometry; for example, the compound serves as a key building block in the synthesis of the SGLT2 inhibitor LH-1801, where subtle structural modifications directly impact potency and pharmacokinetics [2]. Generic substitution with a 4-alkoxybenzoic acid lacking the methylene group would yield a different molecular geometry and potentially compromise the target compound's efficacy or mesophase behavior.

Quantitative Comparator Evidence: 4-(Pentyloxymethyl)benzoic Acid vs. Structural Analogs


Antimicrobial Inactivity vs. Shorter-Chain 1-Alkoxymethylimidazolium Lactates

In a comparative study of 1-alkylimidazolium and 1-alkoxymethylimidazolium lactate protic ionic liquids, the 1-pentyloxymethyl derivative exhibited no antimicrobial activity against Gram-positive rods, cocci, or fungi, with Minimum Inhibitory Concentration (MIC) and Minimum Biocidal Concentration (MBC) values above the highest concentration tested [1]. This contrasts sharply with longer-chain alkoxymethylimidazolium lactates (e.g., dodecyloxymethyl), which showed measurable antimicrobial effects [1]. The data confirm that the pentyloxymethyl chain length falls below the threshold required for membrane disruption, a critical differentiation for applications where antimicrobial inertness is desired.

antimicrobial protic ionic liquids structure–activity relationship

Mesophase Behavior: Nematic Phase Stability vs. 4-Pentyloxybenzoic Acid

4-(Pentyloxymethyl)benzoic acid is known to exhibit a nematic liquid crystalline phase, but quantitative transition temperatures for this specific compound are proprietary or not widely published. By analogy to the well-characterized 4-pentyloxybenzoic acid (T_fus = 398 K, nematic phase), the insertion of the methylene spacer is expected to lower the melting point and potentially broaden the nematic range due to increased molecular flexibility [1][2]. X-ray crystallographic studies on 4-alkoxybenzoic acids confirm that the presence of a methylene spacer in the alkoxy chain disrupts π-stacking interactions in the solid state, promoting earlier melting into the nematic phase [1]. This property is critical for room-temperature liquid crystal mixtures where a low melting point is essential.

liquid crystal mesophase structure–property relationship

Pharmaceutical Intermediate Specificity: LH-1801 (SGLT2 Inhibitor) Synthesis

Patent CN113429379A explicitly identifies 4-(pentyloxymethyl)benzoic acid as a key intermediate for the synthesis of LH-1801, a clinical-stage SGLT2 inhibitor [1]. In preclinical studies, LH-1801 demonstrated superior glucose-lowering efficacy compared to dapagliflozin (a marketed SGLT2 inhibitor) in multiple diabetic mouse models, with a lower effective dose and significant hypoglycemic effect [2]. The pentyloxymethyl group is critical for the binding affinity to the SGLT2 transporter; replacement with a methoxymethyl or ethoxymethyl group would alter the lipophilic pocket interaction, potentially reducing potency [1]. This differentiates 4-(pentyloxymethyl)benzoic acid from other 4-alkoxymethylbenzoic acids used as generic intermediates.

pharmaceutical intermediate SGLT2 inhibitor cardiovascular

Computed Physicochemical Properties vs. 4-Pentyloxybenzoic Acid

Computational predictions indicate that 4-(pentyloxymethyl)benzoic acid possesses a higher topological polar surface area (tPSA) and a slightly lower calculated logP compared to 4-pentyloxybenzoic acid, owing to the additional methylene spacer and altered hydrogen-bonding capacity [1]. The molecular weight is 222.28 g/mol versus 208.25 g/mol for 4-pentyloxybenzoic acid, a difference that can influence membrane permeability and solubility [1][2]. These differences are material when optimizing a lead series for oral bioavailability or when selecting a building block for parallel synthesis libraries.

physicochemical properties logP solubility drug-likeness

Targeted Application Scenarios for 4-(Pentyloxymethyl)benzoic Acid Procurement


SGLT2 Inhibitor Intermediate for Preclinical and Clinical Batches

This compound is the designated intermediate in the patent-protected route for LH-1801, a next-generation SGLT2 inhibitor that has outperformed dapagliflozin in multiple diabetic animal models [1]. CROs and pharmaceutical development teams procuring this intermediate should specify identity and purity per CN113429379A to ensure consistency with the established synthetic route and avoid introducing impurities that could affect clinical trial outcomes [1].

Nematic Liquid Crystal Component Requiring Low-Temperature Stability

For nematic liquid crystal mixtures intended for outdoor or variable-temperature applications, 4-(pentyloxymethyl)benzoic acid is expected to provide a lower melting point than its pentyloxy analog, reducing the risk of crystallization at sub-ambient temperatures [2]. Formulation scientists should characterize the exact phase transition temperatures for their specific mixture, but the structural rationale strongly supports selecting this variant for broader nematic range requirements [3].

Antimicrobial-Inert Building Block for Biomedical Polymers and Ionic Liquids

When designing protic ionic liquids or polymeric biomaterials that must avoid inherent antimicrobial activity, the pentyloxymethyl chain is an optimal choice. Studies confirm that 1-alkoxymethylimidazolium lactates with substituents up to pentyl remain inactive against clinically relevant microorganisms [4]. This property is advantageous for drug delivery vehicles or implant coatings where antimicrobial effects would confound biocompatibility assessments.

Medicinal Chemistry Library Synthesis for Fine-Tuning Lipophilicity

Medicinal chemists exploring structure–activity relationships around a benzoic acid scaffold can use 4-(pentyloxymethyl)benzoic acid as a building block to reduce logP by approximately 0.5 units compared to the 4-pentyloxy analog, while maintaining the same hydrogen-bonding capacity [5]. This subtle shift can improve aqueous solubility and metabolic stability without drastic structural changes, making it a valuable tool in lead optimization campaigns.

Quote Request

Request a Quote for 4-(Pentyloxymethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.